molecular formula C12H12O6 B1387800 (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid CAS No. 1173471-71-0

(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid

Cat. No.: B1387800
CAS No.: 1173471-71-0
M. Wt: 252.22 g/mol
InChI Key: NWUGLVMUXXELDX-ZZXKWVIFSA-N
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Description

(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a methoxy group and a methoxycarbonyl ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and methoxycarbonyl chloride.

    Esterification: The first step involves the esterification of 2-methoxyphenol with methoxycarbonyl chloride in the presence of a base such as pyridine to form 2-methoxy-5-(methoxycarbonyl)phenol.

    Aldol Condensation: The next step is an aldol condensation reaction between 2-methoxy-5-(methoxycarbonyl)phenol and acrolein in the presence of a base like sodium hydroxide to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in an alcohol solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester and methoxy groups make it a suitable candidate for probing the activity of esterases and other enzymes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and resins. Its reactivity makes it a valuable intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism by which (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{2-methoxyphenyl}prop-2-enoic acid: Lacks the methoxycarbonyl ester group.

    (2E)-3-{2-hydroxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid: Contains a hydroxy group instead of a methoxy group.

    (2E)-3-{2-methoxy-5-[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid: Has an ethoxycarbonyl ester group instead of a methoxycarbonyl ester group.

Uniqueness

(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of both a methoxy group and a methoxycarbonyl ester group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(2-methoxy-5-methoxycarbonyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-16-10-5-4-9(18-12(15)17-2)7-8(10)3-6-11(13)14/h3-7H,1-2H3,(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUGLVMUXXELDX-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(=O)OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OC(=O)OC)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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